N-Acetyl-9-azido-9-deoxyneuraminic Acid

Description

Sialic Acids in Biological Systems: An Overview of Terminal Glycans

Sialic acids are a diverse family of nine-carbon α-keto acid sugars predominantly found at the outermost, or terminal, positions of glycan chains on glycoproteins and glycolipids. nih.govbenthamscience.com This terminal placement on the cell surface and on secreted molecules makes them critical mediators of a vast array of biological phenomena. nih.govwikipedia.org

The most common sialic acid in humans is N-acetylneuraminic acid (Neu5Ac). wikipedia.orgsigmaaldrich.com Due to a carboxylic acid group at the C1 position, sialic acids are negatively charged at physiological pH, contributing to the electrostatic properties of cell surfaces. sigmaaldrich.com This charge and their exposed location allow sialic acids to function in cell-cell recognition, cell adhesion, and signaling events. sigmaaldrich.com They also serve as binding sites for various pathogens, such as viruses and bacteria, initiating infection processes, and are recognized by intrinsic lectins like Siglecs, which modulate immune responses. researchgate.net The structural diversity of sialic acids, arising from different modifications and linkages to the underlying glycan chain, generates a complex code that regulates many aspects of cell biology. sigmaaldrich.com

The Concept of Metabolic Glycan Engineering and Bioorthogonal Chemistry in Glycomics Research

Studying glycans in their natural environment is challenging because their synthesis is not directly template-driven like that of proteins or nucleic acids. rsc.orgrsc.org Metabolic Glycan Engineering (MGE) is a powerful technique that circumvents this challenge by hijacking the cell's own biosynthetic machinery. rsc.orguni-konstanz.de In MGE, cells are supplied with a synthetic sugar analog that has been modified to carry a unique chemical reporter group. uni-konstanz.denih.gov The cell's enzymes recognize this analog and incorporate it into newly synthesized glycans. rsc.org

The chemical reporter group is chosen for its bioorthogonal nature, meaning it is chemically inert within the complex biological environment and will not react with native functional groups. mdpi.comcas.org This allows for a highly specific secondary reaction, known as a bioorthogonal ligation, with an exogenously supplied probe. uni-konstanz.de This probe can be a fluorescent dye for imaging, a biotin (B1667282) tag for purification and identification, or any other molecule that facilitates the study of the labeled glycans. mdpi.comresearchgate.net The combination of MGE and bioorthogonal chemistry provides a robust method for labeling, visualizing, and profiling glycans in living cells and organisms without significant perturbation. uni-konstanz.decas.org

Positioning N-Acetyl-9-azido-9-deoxyneuraminic Acid as a Key Chemical Probe

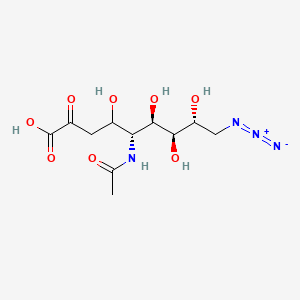

This compound (also known as 9AzNeu5Ac or SiaNAz) is a premier example of a chemical probe designed for MGE. It is a synthetic analog of the natural sialic acid, Neu5Ac. Its structure is nearly identical to its natural counterpart, with the crucial exception of an azide (B81097) group (-N₃) replacing the hydroxyl group (-OH) at the C-9 position. biosynth.com

This subtle modification allows 9AzNeu5Ac to be processed by the sialic acid biosynthetic pathway and incorporated into the terminal positions of glycoconjugates. nih.govvectorlabs.com Once displayed on the cell surface, the azide group serves as a bioorthogonal chemical handle. nih.gov It can be specifically and covalently tagged using "click chemistry" reactions, such as the Staudinger ligation or copper-catalyzed or strain-promoted alkyne-azide cycloadditions, with probes containing a complementary functional group (e.g., a phosphine (B1218219) or an alkyne). mdpi.comresearchgate.netbiosynth.com

This two-step labeling strategy makes this compound an invaluable tool for interrogating sialoglycan-protein interactions, profiling changes in sialylation associated with disease, and imaging the distribution of sialic acids in living systems. biosynth.comvectorlabs.comnih.gov The ability to metabolically label and track sialylated glycans provides deep insights into their dynamic roles in health and disease. nih.gov

Interactive Data Table 1: Properties of this compound

| Property | Value |

| IUPAC Name | (4S,5R,6R,7R,8R)-5-Acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |

| Molecular Formula | C₁₁H₁₈N₄O₈ |

| Molecular Weight | 334.29 g/mol |

| CAS Number | 76487-51-9 |

| Common Synonyms | 9-Azido-N-acetylneuraminic Acid, 9AzNeu5Ac, SiaNAz |

Interactive Data Table 2: Comparison of Natural and Azido-Modified Sialic Acid

| Feature | N-acetylneuraminic acid (Neu5Ac) | This compound (9AzNeu5Ac) |

| Origin | Natural | Synthetic |

| Functional Group at C-9 | Hydroxyl (-OH) | Azide (-N₃) |

| Metabolic Fate | Incorporated into glycans | Incorporated into glycans via MGE |

| Bioorthogonal Handle | No | Yes (Azide group) |

| Primary Research Use | Component of natural biological systems | Chemical probe for labeling and studying sialoglycans |

Structure

3D Structure

Properties

Molecular Formula |

C11H18N4O8 |

|---|---|

Molecular Weight |

334.28 g/mol |

IUPAC Name |

(5R,6R,7R,8R)-5-acetamido-9-azido-4,6,7,8-tetrahydroxy-2-oxononanoic acid |

InChI |

InChI=1S/C11H18N4O8/c1-4(16)14-8(5(17)2-6(18)11(22)23)10(21)9(20)7(19)3-13-15-12/h5,7-10,17,19-21H,2-3H2,1H3,(H,14,16)(H,22,23)/t5?,7-,8-,9-,10-/m1/s1 |

InChI Key |

RCMJNJVGOFCOSP-ZADJLXCWSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)C(CC(=O)C(=O)O)O |

Canonical SMILES |

CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CN=[N+]=[N-])O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Acetyl 9 Azido 9 Deoxyneuraminic Acid

Precursor Selection and Derivatization Strategies

N-Acetylneuraminic acid (Neu5Ac) is the most prevalent starting material for the synthesis of its 9-azido derivative due to its commercial availability and structural similarity to the target molecule. The synthetic challenge lies in the selective modification of the primary hydroxyl group at the C-9 position among the multiple hydroxyl groups present in the molecule.

The general strategy involves a multi-step process:

Protection of reactive functional groups: To prevent unwanted side reactions, the carboxyl group and the hydroxyl groups at positions other than C-9 are typically protected. The carboxyl group is often converted to a methyl ester.

Activation of the C-9 hydroxyl group: The C-9 hydroxyl is converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate).

Nucleophilic substitution: The activated C-9 position undergoes a nucleophilic substitution reaction with an azide (B81097) source, typically sodium azide, to introduce the azido (B1232118) moiety.

Deprotection: The protecting groups are removed to yield the final product, N-Acetyl-9-azido-9-deoxyneuraminic acid.

A common derivatization pathway begins with the esterification of the carboxylic acid of Neu5Ac, followed by the protection of other hydroxyl groups, often through acetylation. The C-9 hydroxyl group can then be selectively activated for the azidation step.

While Neu5Ac is the standard, chemoenzymatic approaches offer an alternative route. These methods often start with simpler, less expensive precursors. For instance, N-acetyl-D-mannosamine (ManNAc) and pyruvate (B1213749) can be used in an aldolase-catalyzed reaction to generate sialic acid derivatives. frontiersin.org In principle, a modified ManNAc precursor could be used to enzymatically synthesize the 9-azido sialic acid derivative directly.

One-pot multienzyme (OPME) systems have been developed for the synthesis of various sialic acid glycosides and could be adapted for this purpose. frontiersin.org Another potential starting material is chitin, an abundant biopolymer, which can be enzymatically broken down to N-acetyl-D-glucosamine (GlcNAc). frontiersin.org GlcNAc can then be enzymatically converted to ManNAc, which enters the sialic acid synthesis pathway. frontiersin.org This enzymatic approach provides a more sustainable route, although it may require significant optimization for the specific synthesis of the 9-azido analogue.

Chemical Synthesis Approaches

The chemical synthesis of this compound hinges on precise control over reactivity at different positions of the sialic acid scaffold. This requires strategic use of protecting groups and highly selective reactions.

The introduction of the azide group specifically at the C-9 position is the cornerstone of the synthesis. This is achieved by exploiting the higher reactivity of the primary hydroxyl group at C-9 compared to the secondary hydroxyls at C-4, C-7, and C-8.

A standard method involves the selective activation of the C-9 hydroxyl group. This is often accomplished by converting it into a sulfonate ester, such as a tosylate or mesylate, which is an excellent leaving group. The per-O-acetylated methyl ester of Neu5Ac can be selectively de-O-acetylated at the C-9 position, and the resulting free primary alcohol is then tosylated. Subsequent reaction with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) leads to the displacement of the tosylate group and the formation of the 9-azido derivative.

An alternative strategy involves the direct conversion of the C-9 hydroxyl group. For example, treatment with diethylaminosulfur trifluoride (DAST) can convert a protected sialic acid derivative into its 9-deoxy-9-fluoro analogue, which highlights methods for selective C-9 modification. nih.gov A similar principle can be applied for azidation using different reagents. The key is the selective activation of the C-9 hydroxyl to facilitate nucleophilic attack by the azide ion.

The success of the regioselective synthesis is highly dependent on an effective protection and deprotection strategy. researchgate.net Sialic acid contains a carboxylic acid, an N-acetyl group, and four hydroxyl groups, all of which may require protection. researchgate.netcem.com

Carboxyl Group Protection: The carboxylic acid at C-1 is typically protected as a methyl or benzyl (B1604629) ester to prevent its interference in subsequent reactions. This is usually the first step in the synthetic sequence.

Hydroxyl Group Protection: The four hydroxyl groups (at C-4, C-7, C-8, and C-9) are commonly protected as acetyl esters or silyl (B83357) ethers. nih.govharvard.edu Acetylation is often performed using acetic anhydride (B1165640) in pyridine. acs.org Silyl ethers, such as those formed with tert-butyldimethylsilyl (TBDMS) chloride, offer alternative protection that can be removed under different conditions, providing orthogonality. harvard.edu For regioselective C-9 azidation, a common strategy is to per-acetylate all hydroxyls and then selectively deprotect the C-9 position before activation.

Deprotection: The final step is the removal of all protecting groups. Acetyl groups are typically removed under basic conditions, for example, using sodium methoxide (B1231860) in methanol (B129727) (Zemplén deacetylation). researchgate.net Ester groups are hydrolyzed under basic (saponification) or acidic conditions. Silyl ethers are readily cleaved using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). harvard.edu

The choice of protecting groups must be carefully planned to ensure they are stable under the azidation conditions but can be removed without affecting the newly introduced azide group or the rest of the molecule.

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, temperature, reaction time, and stoichiometry of reagents.

For the key azidation step, the displacement of a sulfonate ester with sodium azide, polar aprotic solvents like DMF or DMSO are preferred as they effectively solvate the cation (Na⁺) while leaving the azide anion highly nucleophilic. The reaction temperature is often elevated (e.g., 60-80 °C) to ensure a reasonable reaction rate.

The table below summarizes typical conditions and reported yields for the key synthetic steps starting from Neu5Ac.

Table 1: Reaction Conditions and Yields for Key Synthetic Steps

| Step | Reagents and Conditions | Purpose | Typical Yield |

|---|---|---|---|

| Esterification | MeOH, Dowex 50W-X8 (H⁺) resin, reflux | Protection of carboxylic acid | >90% |

| Per-O-acetylation | Acetic anhydride, pyridine, room temperature | Protection of all hydroxyl groups | Quantitative |

| Selective C-9 Tosylation | 1. K₂CO₃, MeOH (selective C-9 deacetylation) 2. TsCl, pyridine, 0 °C to RT | Activation of C-9 hydroxyl | ~70-80% (over two steps) |

| Azidation | NaN₃, DMF, 60-80 °C | Introduction of azide at C-9 | ~80-90% |

| Deprotection | 1. NaOMe, MeOH (de-O-acetylation) 2. NaOH (aq) (saponification) | Removal of protecting groups | ~85-95% |

Note: Yields are approximate and can vary based on specific substrate and reaction scale.

Chemoenzymatic Synthesis Methodologies for this compound

The synthesis of this compound (9AzNeu5Ac) is effectively achieved through chemoenzymatic strategies that leverage the precision of enzymatic catalysis alongside the versatility of chemical synthesis. This hybrid approach allows for the efficient production of this modified sialic acid, which is a valuable tool for metabolic glycan labeling. biosynth.com The core principle of this methodology involves the chemical synthesis of a key precursor molecule, an azido-functionalized N-acetyl-D-mannosamine derivative, which is then converted into the final product using a specific enzyme. nih.gov This strategy circumvents the challenges associated with purely chemical syntheses, which often require complex protecting group strategies to manage the multiple hydroxyl groups of the sialic acid backbone. scholaris.ca

Enzyme-Catalyzed Steps in Azido Sialic Acid Production

The central enzymatic step in the production of this compound is an aldol (B89426) condensation reaction. This crucial transformation is catalyzed by N-acetylneuraminic acid aldolase (B8822740) (NAL), also known as N-acetylneuraminate lyase (EC 4.1.3.3). nih.gov This enzyme facilitates the reversible condensation of a six-carbon N-acetylmannosamine (ManNAc) derivative with pyruvate to form the nine-carbon sialic acid backbone. nih.govacs.org In the synthesis of 9AzNeu5Ac, a chemically synthesized precursor, N-acetyl-6-azido-6-deoxymannosamine (ManNAz), is used as the substrate for NAL. The enzyme demonstrates substrate promiscuity, tolerating the azido modification at the C-6 position of the mannosamine (B8667444) derivative (which corresponds to the C-9 position of the resulting sialic acid). nih.gov

Another key enzyme often employed in subsequent chemoenzymatic pathways is CMP-sialic acid synthetase (CSS) (EC 2.7.7.43). nih.govnih.gov While NAL completes the synthesis of the 9AzNeu5Ac molecule itself, CSS is responsible for its biological activation. This enzyme catalyzes the transfer of a cytidine (B196190) monophosphate (CMP) group from cytidine triphosphate (CTP) to the hydroxyl group at the anomeric carbon (C-2) of 9AzNeu5Ac. nih.govresearchgate.net The resulting product, CMP-N-Acetyl-9-azido-9-deoxyneuraminic acid, is the activated sugar nucleotide donor required by sialyltransferases for incorporating the azido-sialic acid into glycans and glycoconjugates within biological systems. nih.govresearchgate.net The successful use of CSS with 9-substituted sialic acids has been demonstrated, with conversions of over 90% reported for the production of CMP-9-azido-NeuAc. researchgate.net

The enzymes utilized in these synthetic pathways are typically produced recombinantly, often in bacterial expression systems like Escherichia coli, to ensure a reliable and high-purity supply for biocatalysis. researchgate.net

Integration of Chemical and Enzymatic Transformations

The typical synthetic route involves:

Chemical Synthesis of the Precursor: The process starts with a more common and less expensive carbohydrate, such as N-acetyl-D-glucosamine (GlcNAc) or N-acetyl-D-mannosamine (ManNAc). rsc.org Chemical modifications are performed to introduce an azide group at the C-6 position of the mannosamine ring. This yields N-acetyl-6-azido-6-deoxymannosamine (ManNAz), the direct substrate for the key enzymatic step. nih.gov This chemical step allows for the precise and regioselective installation of the azide functionality.

Enzymatic Aldol Condensation: The chemically synthesized ManNAz is then introduced into an aqueous buffer system containing pyruvate and the enzyme N-acetylneuraminic acid aldolase (NAL). The enzyme catalyzes the stereoselective formation of the carbon-carbon bond between ManNAz and pyruvate, yielding this compound. nih.gov This enzymatic step provides high stereochemical control, which is often difficult and low-yielding to achieve through purely chemical means.

This integration is frequently executed as a one-pot reaction, enhancing the efficiency of the synthesis. acs.org In such a system, the precursor, enzyme, and co-substrates are combined in a single reactor, and the reaction proceeds to completion. Research has demonstrated the viability of this approach for various modified sialic acids.

| Step | Transformation Type | Key Reagents/Enzyme | Starting Material | Product | Primary Advantage |

|---|---|---|---|---|---|

| 1 | Chemical Synthesis | Azide source (e.g., NaN₃), activating agents | N-acetyl-D-mannosamine (ManNAc) | N-acetyl-6-azido-6-deoxymannosamine (ManNAz) | Precise installation of the azido group |

| 2 | Enzymatic Condensation | N-acetylneuraminic acid aldolase (NAL) | ManNAz and Pyruvate | This compound (9AzNeu5Ac) | High stereoselectivity and yield under mild conditions |

| 3 (Optional Activation) | Enzymatic Activation | CMP-sialic acid synthetase (CSS), CTP | 9AzNeu5Ac | CMP-9AzNeu5Ac | Produces biologically active sugar nucleotide |

The yields for the enzymatic step are generally high. For example, studies on similar chemoenzymatic syntheses of sialic acid derivatives often report conversion rates exceeding 80%. researchgate.net The combination of robust chemical precursor synthesis with the high fidelity and efficiency of enzymatic catalysis makes this integrated approach the preferred method for producing this compound for research and biotechnological applications. acs.org

Mechanisms of Cellular Uptake and Metabolic Incorporation of N Acetyl 9 Azido 9 Deoxyneuraminic Acid

Cellular Permeability and Intracellular Delivery

The initial barrier to the metabolic incorporation of Neu5Ac9N3 is the plasma membrane. Due to its carboxyl group, N-acetylneuraminic acid and its analogs are negatively charged at physiological pH, which is expected to impede their efficient passage across the lipid bilayer. It has been suggested that free sialic acids may be taken up by cells through a nonspecific pinocytotic mechanism, a form of endocytosis where small particles are brought into the cell, forming an invagination, and then suspended within small vesicles.

While direct studies on the specific transporters for Neu5Ac9N3 are limited, the general understanding of sialic acid uptake suggests that its entry into the cell is a critical and potentially rate-limiting step for its subsequent metabolic use. To circumvent this, peracetylated forms of sialic acid analogs are often used in metabolic labeling studies, as the esterified hydroxyl groups increase the molecule's lipophilicity and facilitate passive diffusion across the cell membrane. Once inside the cell, non-specific esterases remove the acetyl groups, releasing the free sialic acid analog for metabolic processing.

Salvage Pathway Utilization for Sialic Acid Analogs

Once inside the cell, exogenously supplied sialic acids and their analogs can be utilized through the sialic acid salvage pathway. This pathway allows cells to recycle sialic acids from degraded sialoglycoconjugates or to incorporate extracellular sialic acids. This metabolic route bypasses the de novo biosynthesis of sialic acid from UDP-N-acetylglucosamine. The ability of cells to utilize extracellular sialic acids is crucial for the metabolic labeling with analogs like Neu5Ac9N3.

The salvage pathway begins with the phosphorylation of N-acetylmannosamine (ManNAc) to ManNAc-6-phosphate, followed by a condensation reaction to form sialic acid-9-phosphate, which is then dephosphorylated to yield free sialic acid. However, when sialic acid or its analogs are supplied exogenously, they can directly enter the later stages of this pathway. Free Neu5Ac9N3 in the cytoplasm becomes a substrate for the enzymes responsible for its activation and subsequent incorporation into glycans.

Enzymatic Processing and Glycosylation Pathway Integration

The integration of Neu5Ac9N3 into cellular glycans is dependent on its recognition and processing by the key enzymes of the sialylation pathway. This involves its conversion to a high-energy donor molecule and its subsequent transfer to acceptor glycans by sialyltransferases.

For sialic acids to be used as substrates by sialyltransferases, they must first be activated to their corresponding cytidine (B196190) monophosphate (CMP) derivatives. This reaction is catalyzed by the enzyme CMP-sialic acid synthetase (CMAS), which utilizes cytidine triphosphate (CTP) as a co-substrate. Research has demonstrated that CMAS exhibits a degree of substrate promiscuity, allowing it to recognize and activate various modified sialic acids, including those with substitutions at the C-9 position.

| Substrate | Time to Max Conversion (TC) | Conversion after 1h (%) | Degradation after 1h (%) |

|---|---|---|---|

| Neu5Ac (Natural) | ~1 hour | >95% | ~5% |

| SiaNAl (Alkyne analog) | ~1 hour | >95% | ~5-7% |

| SiaNAz (Azide analog) | ~1 hour | >95% | ~5-7% |

This table illustrates the comparable efficiency of CMP-sialic acid synthetase in activating natural sialic acid and its synthetic analogs, indicating the enzyme's tolerance for modifications. Data adapted from a 2017 study on the chemo-enzymatic synthesis of CMP-sialic acids. oup.com

The final step in the metabolic incorporation of Neu5Ac9N3 is its transfer from the CMP-Neu5Ac9N3 donor to the non-reducing termini of glycan chains on glycoproteins and glycolipids. This reaction is catalyzed by a family of enzymes known as sialyltransferases. The substrate specificity of these enzymes is a key determinant of whether a modified sialic acid can be successfully incorporated into cellular glycans.

Mammalian sialyltransferases are known to have relatively relaxed specificity for the donor substrate, CMP-sialic acid, while being more stringent in their recognition of the acceptor glycan. This promiscuity towards the donor molecule is advantageous for metabolic glycoengineering, as it allows for the transfer of various modified sialic acids, including those with bulky modifications at the C-9 position. researchgate.net

Research has shown that sialyltransferases can effectively utilize CMP-sialic acid analogs with modifications at the C-9 position to generate sialosides. This tolerance allows for the incorporation of Neu5Ac9N3 into a wide range of cellular glycoconjugates, enabling their subsequent detection and study.

| Sialyltransferase Type | Modification Position on Sialic Acid | Observed Activity |

|---|---|---|

| α-2,3-Sialyltransferase | C-9 | Tolerated |

| α-2,6-Sialyltransferase | C-9 | Tolerated |

| α-2,8-Sialyltransferase | C-9 | Tolerated |

This table summarizes the general findings on the ability of different classes of sialyltransferases to utilize CMP-sialic acid donors with modifications at the C-9 position. This broad tolerance is fundamental to the utility of N-Acetyl-9-azido-9-deoxyneuraminic acid in metabolic labeling.

Bioorthogonal Conjugation Chemistries Applied to N Acetyl 9 Azido 9 Deoxyneuraminic Acid

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its high efficiency, specificity, and biocompatibility under mild aqueous conditions. This reaction involves the formation of a stable triazole linkage between an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. In the context of N-Acetyl-9-azido-9-deoxyneuraminic acid, the azide group readily participates in CuAAC, allowing for the attachment of various molecular probes.

Catalytic Systems and Ligand Optimization

The success of CuAAC in biological systems hinges on the development of effective catalytic systems that maintain the copper catalyst in its active Cu(I) oxidation state while mitigating cellular toxicity. The catalytic cycle involves the formation of a copper acetylide intermediate, which then reacts with the azide. To prevent the oxidation of Cu(I) to the inactive and potentially toxic Cu(II) state, a reducing agent, typically sodium ascorbate, is included in the reaction mixture.

Ligands play a crucial role in stabilizing the Cu(I) catalyst, accelerating the reaction rate, and protecting biomolecules from copper-induced damage. A variety of ligands have been developed and optimized for CuAAC in biological settings. Early systems utilized simple copper salts like copper(II) sulfate with a reducing agent. However, the introduction of chelating ligands has significantly improved the efficiency and biocompatibility of the reaction.

Tris(hydroxypropyltriazolylmethyl)amine (THPTA) is a widely used water-soluble ligand that accelerates the CuAAC reaction and protects cells from oxidative damage. Another common ligand is Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA), although its use in live-cell applications can be limited by its lower solubility in aqueous buffers. The optimization of these catalytic systems involves balancing the concentrations of the copper source, reducing agent, and ligand to achieve high reaction yields with minimal cellular perturbation.

| Catalytic System Component | Function | Common Examples |

| Copper Source | Provides the catalytic Cu(I) ions. | Copper(II) sulfate (CuSO₄) |

| Reducing Agent | Maintains copper in the active Cu(I) state. | Sodium Ascorbate |

| Ligand | Stabilizes Cu(I), accelerates the reaction, and reduces toxicity. | THPTA, TBTA |

Applications in Glycan Tagging

The application of CuAAC to this compound has revolutionized the study of sialoglycans. After metabolic incorporation of the azido-sugar into the glycan structures of glycoproteins and glycolipids, cells are treated with an alkyne-functionalized probe. This probe can be a fluorophore for imaging, a biotin (B1667282) tag for affinity purification and proteomics, or another molecule of interest.

This glycan tagging strategy has been employed to visualize the distribution and dynamics of sialoglycans on the cell surface and within intracellular compartments. For instance, researchers have used CuAAC to label sialoglycans on living cells to track their movement and changes during various cellular processes. In proteomics, the biotin-alkyne tag allows for the enrichment of sialylated glycoproteins, which can then be identified and quantified by mass spectrometry. This has provided valuable insights into the roles of sialylation in health and disease.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) / Copper-Free Click Chemistry

While CuAAC is a powerful tool, the inherent toxicity of copper has prompted the development of copper-free click chemistry alternatives, particularly for in vivo applications. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the most prominent of these methods. SPAAC utilizes cyclooctyne reagents, where the ring strain of the eight-membered ring significantly lowers the activation energy of the cycloaddition with azides, obviating the need for a metal catalyst.

Cyclooctyne Reagents and Reaction Kinetics

Several generations of cyclooctyne reagents have been developed to enhance the reaction kinetics and stability for biological applications. The choice of cyclooctyne can significantly impact the efficiency of labeling this compound-modified glycans.

Early cyclooctynes, such as cyclooctyne (OCT), had relatively slow reaction rates. The development of dibenzocyclooctyne (DIBO) and its derivatives, such as dibenzoannulated cyclooctyne (DIBAC) and azadibenzocyclooctyne (ADIBO), led to significant improvements in reaction kinetics. Another important class of reagents is the bicyclo[6.1.0]nonyne (BCN) derivatives. The reaction kinetics of SPAAC are a critical factor, especially for capturing dynamic processes in living systems. The second-order rate constants for the reaction of various cyclooctynes with azides are a key measure of their reactivity.

| Cyclooctyne Reagent | Key Features |

| DIBO (Dibenzocyclooctyne) | Enhanced reactivity due to ring strain and electronic effects. |

| DIBAC (Dibenzoannulated cyclooctyne) | Further optimization for faster kinetics. |

| BCN (Bicyclo[6.1.0]nonyne) | Good balance of reactivity and stability. |

| ADIBO (Azadibenzocyclooctyne) | High reactivity and good aqueous solubility. |

Advantages for Live Cell and In Vivo Labeling

The primary advantage of SPAAC for labeling glycans modified with this compound is the elimination of copper-induced cytotoxicity. This makes SPAAC the preferred method for long-term imaging studies in live cells and for applications in whole organisms. nih.gov The bioorthogonality of the azide and cyclooctyne functional groups ensures that the labeling reaction is highly specific within the complex environment of a living system.

SPAAC has been successfully used to image sialoglycans in living cells and even in model organisms like zebrafish embryos. nih.gov By using cyclooctyne-conjugated fluorophores, researchers can visualize the spatiotemporal dynamics of sialylation during development and disease progression. The ability to perform these labeling reactions in vivo opens up new avenues for understanding the roles of glycans in complex biological processes.

Staudinger Ligation Variants

The Staudinger ligation is another important bioorthogonal reaction that can be used to label azido-functionalized molecules. This reaction involves the formation of a stable amide bond between an azide and a phosphine (B1218219) reagent. While generally having slower kinetics than click chemistry reactions, the Staudinger ligation offers an alternative strategy for labeling this compound.

The classical Staudinger reaction involves the reaction of an azide with a triarylphosphine to form an aza-ylide intermediate, which is then hydrolyzed to an amine and a phosphine oxide. For bioorthogonal labeling, the phosphine reagent is engineered to include an electrophilic trap, typically an ester, ortho to the phosphorus atom. This intramolecular trap reacts with the aza-ylide to form a stable amide bond, a process known as traceless Staudinger ligation.

Several variants of phosphine reagents have been developed to improve the efficiency and biocompatibility of the Staudinger ligation. These include phosphines with different substituents to modulate their reactivity and solubility. For glycan labeling, a phosphine-functionalized probe, such as a fluorophore or biotin, is reacted with cells that have metabolically incorporated this compound. This strategy has been used for the selective labeling and identification of glycoproteins. nih.gov

| Reagent | Description |

| This compound | A sialic acid analog with an azide group at the C-9 position. |

| Copper(II) sulfate | A common source of copper for CuAAC reactions. |

| Sodium Ascorbate | A reducing agent used to maintain copper in the Cu(I) state. |

| Tris(hydroxypropyltriazolylmethyl)amine (THPTA) | A water-soluble ligand for CuAAC. |

| Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) | A ligand for CuAAC. |

| Dibenzocyclooctyne (DIBO) | A strained cyclooctyne reagent for SPAAC. |

| Dibenzoannulated cyclooctyne (DIBAC) | A highly reactive cyclooctyne for SPAAC. |

| Bicyclo[6.1.0]nonyne (BCN) | A cyclooctyne reagent for SPAAC. |

| Azadibenzocyclooctyne (ADIBO) | A water-soluble and highly reactive cyclooctyne for SPAAC. |

| Phosphine reagents | Used in the Staudinger ligation to react with azides. |

Alternative Bioorthogonal Ligations

While the Staudinger ligation has been a valuable tool, its relatively slow reaction kinetics can be a limitation for certain applications. nih.gov This has led to the development of alternative bioorthogonal reactions, most notably the strain-promoted azide-alkyne cycloaddition (SPAAC).

SPAAC is a copper-free click chemistry reaction that occurs between an azide and a strained alkyne, such as a cyclooctyne. nih.govescholarship.org The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly and with high efficiency at physiological temperatures without the need for a toxic copper catalyst. This makes SPAAC particularly well-suited for live-cell and in vivo imaging. acs.org

Several generations of cyclooctyne reagents have been developed with varying reactivity and stability. For example, the introduction of electron-withdrawing fluorine atoms at the propargylic position of the cyclooctyne, as in DIFO (difluorinated cyclooctyne), significantly increases the reaction rate. nih.gov Another strategy to enhance reactivity is through the fusion of aromatic rings to the cyclooctyne, as seen in DIBO (dibenzocyclooctyne). nih.govnih.gov

A comparative study of the Staudinger ligation and SPAAC for labeling live cells revealed that the optimal choice of reaction depends on the specific azide being targeted. The Staudinger ligation was found to be more efficient for labeling azides with adjacent electron-withdrawing groups, while SPAAC is generally faster for unactivated alkyl azides. acs.org

| Ligation Chemistry | Reactants | Key Features |

| Staudinger Ligation | Azide + Triarylphosphine | Highly selective; well-established for cellular labeling; can have slower kinetics. nih.govnih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DIFO, DIBO) | Copper-free; fast reaction kinetics; well-suited for in vivo applications. nih.gov |

Applications in the Study of Glycans and Glycoconjugates

Glycan Profiling and Imaging in Cellular Systems

The introduction of an azide (B81097) moiety onto cell surface glycans via 9AzNeu5Ac metabolism opens a versatile platform for glycan analysis. The azide can be specifically tagged with probes bearing a complementary bioorthogonal reactive group, such as an alkyne (via copper-catalyzed or strain-promoted azide-alkyne cycloaddition, also known as click chemistry) or a phosphine (B1218219) (via Staudinger ligation). vectorlabs.comnih.gov This two-step labeling strategy allows for the attachment of various reporter molecules, including fluorophores and affinity tags, to visualize and profile sialoglycans in cellular contexts. nih.gov

Cell Surface Sialoglycan Visualization by Fluorescence Microscopy

Metabolic labeling with 9AzNeu5Ac is a powerful method for visualizing the distribution and dynamics of sialylated glycans on the surface of living cells. After cells are cultured with 9AzNeu5Ac to allow for its incorporation into the glycocalyx, the azide-modified sialoglycans can be covalently tagged with a fluorescent probe. For instance, a fluorophore conjugated to a dibenzocyclooctyne (DBCO) group will react specifically with the azide via strain-promoted azide-alkyne cycloaddition, rendering the sialoglycans fluorescent.

This technique has been successfully applied to various cell lines, including CHO, HeLa, and Daudi cells, resulting in robust fluorescence labeling of the cell surface. biosynth.com The intensity of the fluorescence can be correlated with the abundance of sialic acid, providing a spatial map of sialoglycan expression. This allows researchers to observe the localization of sialoglycans in different membrane domains and to track their movement and internalization in real-time imaging experiments.

Flow Cytometry-Based Analysis of Sialylation States

Studies using analogous metabolic labeling strategies have demonstrated time- and dose-dependent increases in cell surface fluorescence, which correspond to the level of unnatural sugar incorporation. nih.gov This quantitative approach is valuable for comparing sialylation levels between different cell types, monitoring changes in sialylation during processes like cell differentiation or disease progression, and assessing the efficacy of drugs that target glycosylation pathways.

Detection and Characterization of Sialylated Glycoproteins and Glycolipids

Beyond imaging, 9AzNeu5Ac is instrumental in identifying and characterizing the specific biomolecules that carry sialic acids. Instead of a fluorophore, an affinity tag like biotin (B1667282) can be attached to the azide-labeled glycans. After tagging, the cells are lysed, and the biotinylated sialoglycoproteins and sialoglycolipids can be selectively enriched from the complex cellular mixture using streptavidin-coated beads.

The captured biomolecules are then eluted and identified using proteomic and lipidomic techniques, most notably mass spectrometry. oup.com This workflow enables the creation of a detailed inventory of the "sialoproteome" and "sialoglycolipidome" of a given cell type. For example, a cross-linking mass spectrometry approach that incorporates azido (B1232118) groups into glycans has been used to identify over 40 distinct glycoproteins, providing significant insight into the extensive network of sialic acid-mediated interactions on the cell surface. oup.com

| Technique | Subsection | Probe Attached to Azide | Primary Output | Key Research Finding |

|---|---|---|---|---|

| Fluorescence Microscopy | 5.1.1 | Fluorophore (e.g., via DBCO linker) | Spatial distribution of sialoglycans on the cell surface. | Demonstrated robust, dose-dependent fluorescence labeling on the surface of various cell lines, enabling visualization of sialoglycan localization. biosynth.com |

| Flow Cytometry | 5.1.2 | Fluorophore | Quantitative, single-cell analysis of total surface sialylation. | Allows for high-throughput quantification of changes in sialylation levels across cell populations in response to stimuli or during differentiation. nih.gov |

| Mass Spectrometry-based Proteomics/Lipidomics | 5.1.3 | Affinity Tag (e.g., Biotin) | Identification and characterization of specific sialylated glycoproteins and glycolipids. | Enables enrichment and identification of dozens of sialylated glycoproteins, creating a detailed inventory of the sialoproteome. oup.com |

Investigation of Sialic Acid Metabolism and Biosynthesis

The utility of 9AzNeu5Ac extends to the fundamental study of the sialic acid biosynthetic pathway itself. By acting as a metabolic tracer, it allows researchers to follow the intricate steps of sialic acid synthesis, activation, and transfer onto glycoconjugates.

Tracing Metabolic Fluxes of Sialic Acids

Metabolic flux analysis aims to quantify the rate of turnover of molecules through a metabolic pathway. By introducing 9AzNeu5Ac into the cellular environment, it enters the sialic acid biosynthesis pathway and is processed by its constituent enzymes. nih.gov The rate of its appearance in cell surface glycoconjugates, which can be measured over time using the fluorescence or affinity tagging methods described previously, serves as a direct readout of the pathway's activity. This allows researchers to investigate how the flux through the sialic acid pathway is regulated under different physiological or pathological conditions, providing insights into cellular responses to environmental cues or the effects of genetic mutations.

The key steps traced by this analog include its activation to Cytidine (B196190) Monophosphate-N-Acetyl-9-azido-9-deoxyneuraminic acid (CMP-9AzNeu5Ac) in the nucleus by the enzyme CMP-sialic acid synthetase (CMAS), its subsequent transport into the Golgi apparatus, and its final transfer to acceptor glycans by various sialyltransferases. nih.govnih.gov

Elucidating Enzymatic Activities in Sialic Acid Pathways

Modified substrates like 9AzNeu5Ac and its derivatives are invaluable for dissecting the function and specificity of individual enzymes within the sialic acid pathway. In vitro assays using purified enzymes can determine whether they recognize and process the azido-modified sugar.

Research has shown that key enzymes in the pathway are permissive to the C-9 modification:

CMP-sialic acid synthetase (CMAS): This enzyme, which activates sialic acid by coupling it to cytidine monophosphate (CMP), has been shown to efficiently use various modified sialic acids, including azide-containing analogs, as substrates. oup.com This enzymatic synthesis is a common method for producing CMP-9AzNeu5Ac for further studies.

Sialyltransferases (STs): These enzymes are responsible for transferring the activated sialic acid from CMP-sialic acid to the terminal positions of glycan chains. Studies have confirmed that various sialyltransferases, such as ST3GAL1, can effectively use CMP-azido-sialic acid as a donor substrate to append the modified sugar onto glycoproteins and glycolipids. oup.comrndsystems.com This allows for the development of specific assays to measure the activity and acceptor specificity of different sialyltransferase isoforms.

By using 9AzNeu5Ac as a substrate, scientists can probe the tolerance of the enzymatic machinery to chemical modifications, which is crucial for developing new chemical biology tools and understanding the structure-function relationships of these important enzymes.

| Enzyme | Role in Pathway | Interaction with Azido-Analog | Application |

|---|---|---|---|

| CMP-sialic acid synthetase (CMAS) | Activates sialic acid to CMP-sialic acid. | Effectively uses 9AzNeu5Ac as a substrate to produce CMP-9AzNeu5Ac. oup.com | In vitro synthesis of activated azido-sugar donor; assaying CMAS activity. |

| Sialyltransferases (STs) | Transfer sialic acid from CMP-sialic acid to glycans. | Utilize CMP-9AzNeu5Ac as a donor substrate to sialylate acceptor molecules. oup.comrndsystems.com | Measuring the activity and specificity of different sialyltransferase isoforms. |

Probing Glycan-Protein Interactions

This compound is instrumental in the study of glycan-protein interactions, a class of biomolecular interactions fundamental to numerous cell processes, including cell-cell recognition and host-pathogen interactions wikipedia.org. By metabolically incorporating this azide-modified sugar into cellular glycans, researchers can tag and visualize these complex molecules, providing insights into their function. The azide group serves as a chemical handle, allowing for the attachment of probes via bioorthogonal chemistry, such as the Staudinger ligation or click chemistry biosynth.comvectorlabs.com. This enables the interrogation of sialylations and the broader interactions of glycoconjugates biosynth.com.

Studies of Sialic Acid-Binding Lectins (Siglecs) and Receptors

Sialic acid-binding immunoglobulin-type lectins (Siglecs) are a major class of receptors that recognize sialic acids. nih.gov These I-type lectins are primarily expressed on immune cells and play a crucial role in regulating immune responses by binding to sialic acid ligands nih.gov. The interaction between Siglecs and their sialic acid ligands is critical for maintaining immune homeostasis nih.gov.

The use of this compound allows for the metabolic labeling of sialoglycans on cell surfaces. These modified glycans can then be used to study their binding to Siglecs. For instance, pathogenic bacteria often decorate their surfaces with host-derived sialic acid to engage inhibitory Siglecs on immune cells, thereby evading the host immune response nih.govresearchgate.net. By labeling these bacterial sialoglycans with the azide-modified analog, researchers can track and analyze these molecular mimicry mechanisms. Studies have shown that targeting the sialic acid/Siglec axis can enhance anti-tumor responses, suggesting that Siglecs are a promising target for cancer therapy mdpi.com. Research has focused on various Siglecs, with Siglec-7 and Siglec-9 being identified as key regulators in IgA-mediated neutrophil responses against tumor cells mdpi.com.

Analysis of Ligand-Receptor Binding Events

The incorporation of this compound into glycans provides a powerful method for analyzing specific ligand-receptor binding events. Once the azide-modified sugar is displayed on the cell surface, it can be tagged with fluorescent probes or affinity tags, enabling the visualization and profiling of sialoglycans and their interactions vectorlabs.com. This technique is crucial for understanding how the structural context of a glycoprotein influences glycan processing and accessibility to binding partners nih.gov.

Computational glycobiology and experimental studies have shown that interactions between N-glycans and the protein surface they are attached to can restrict the glycan's accessibility to processing enzymes, leading to site-specific glycan structures nih.gov. By using analogs like this compound, researchers can probe these specific interactions and understand how they dictate the kinetics of N-glycan remodeling. This approach helps to elucidate the mechanisms of cell-signaling and can aid in the development of better diagnostic tools for diseases characterized by altered glycosylation patterns, such as cancer wikipedia.org.

Microbial Glycobiology and Host-Microbe Interactions

The study of microbial glycobiology has been significantly advanced by the use of metabolic labeling with this compound. This compound allows for the investigation of how microbes, particularly those in the gut microbiome, interact with host glycans and utilize sialic acids.

Labeling and Identification of Sialic Acid-Presenting Microorganisms

A key application of this compound (also referred to as Neu5Ac9N3 or Sia9N3) is the selective labeling, tracking, and identification of bacteria that present sialic acid on their surfaces nih.govbiorxiv.org. This is particularly relevant in complex microbial communities like the human gut microbiome nih.gov. In a notable study, human fecal samples were cultured with Neu5Ac9N3. Bacteria that incorporated the sugar analog were then tagged with biotin using a copper-free click reaction and subsequently isolated and identified using flow cytometry and sequencing methods nih.govresearchgate.net.

This methodology provided visual evidence that the azide-modified sialic acid is prominently delivered to the bacterial cell surface biorxiv.org. The technique has been successfully used to identify a strain of E. coli from a human fecal sample that presents environmental N-acetylneuraminic acid on its surface nih.gov.

| Methodology for Labeling Sialic Acid-Presenting Microbes |

| Metabolic Probe |

| Sample Source |

| Labeling Reaction |

| Detection & Isolation |

| Identification |

Investigating Sialic Acid Scavenging and Display by Bacteria

Many bacteria lack the machinery to synthesize their own sialic acids but have evolved mechanisms to scavenge them from their environment, such as the host gut nih.gov. This scavenged sialic acid is then displayed on the bacterial surface, a strategy often linked to virulence and immune evasion nih.govnih.gov.

The use of this compound has been pivotal in studying this process. By introducing the azide-labeled sialic acid into a microbial culture, researchers can track its uptake and presentation on bacterial surfaces nih.govbiorxiv.org. Studies have shown that certain gut bacteria can exploit environmental sialic acid for self-decoration nih.gov. This process is dynamic and appears to be influenced by the broader microbial community nih.gov. The proteins involved in sialic acid scavenging are considered potential targets for new antibacterial agents nih.gov.

Analysis of Microbial Sialidase Activity and Its Impact on Glycans

Sialidases, also known as neuraminidases, are enzymes that cleave terminal sialic acid residues from glycoconjugates nih.gov. The activity of these enzymes within a microbial community can significantly impact the display of sialic acids on bacterial surfaces. Research using this compound has revealed that the display of the labeled sugar on bacteria is a transient process nih.gov.

In experiments with cultured fecal microbiomes, the fluorescence signal from labeled bacteria was observed to decrease over time. This reduction was correlated with measurable sialidase activity in the culture media, suggesting that bacterially secreted sialidases were removing the incorporated Neu5Ac9N3 from the bacterial sialoglycans nih.govbiorxiv.org. This dynamic interplay highlights a potential mechanism of microbial competition and regulation, where commensal bacteria may strip the sialic acid coat from pathogenic species, thereby exposing them to the host immune system nih.gov. Interestingly, some bacterial sialidases show less tolerance for modified sialic acids compared to human sialidases, a finding that could be exploited in therapeutic strategies nih.gov. Furthermore, modified compounds like 9-azido-9-deoxy-2,3-difluoro-N-acetylneuraminic acid have been identified as potent and selective inhibitors of pathogenic bacterial sialidases escholarship.org.

| Observed Sialidase Impact on Labeled Bacteria |

| Observation |

| Mechanism |

| Hypothesized Consequence |

| Supporting Evidence |

Emerging Applications in RNA Glycosylation Research

The discovery of glycosylated RNA, termed glycoRNA, has opened a new frontier in molecular biology, challenging the long-held belief that glycosylation is exclusive to proteins and lipids. These hybrid molecules, where complex glycans are attached to small non-coding RNAs, are implicated in a variety of cellular processes. The investigation into the structure, function, and biological significance of glycoRNAs has been significantly advanced by the use of chemical tools, among which this compound (9AzNeu5Ac) and its precursors play a pivotal role.

Detection and Characterization of GlycoRNAs

The detection and characterization of glycoRNAs have been made possible through metabolic labeling techniques that employ azide-modified monosaccharides. A commonly used precursor, N-azidoacetylmannosamine-tetraacylated (Ac4ManNAz), is readily taken up by cells and metabolized into the corresponding azide-containing sialic acid, this compound. This modified sialic acid is then incorporated into the glycan chains of glycoRNAs by the cellular glycosylation machinery.

The presence of the azide group, a bioorthogonal chemical handle, allows for the selective tagging of these modified glycoRNAs. Through a chemical reaction known as "click chemistry," a probe molecule, such as biotin or a fluorescent dye, can be attached to the azide group. This enables the visualization, enrichment, and analysis of glycoRNAs.

Key Detection and Characterization Methods:

Northwestern Blotting: This technique, analogous to a western blot for proteins, is used to detect specific RNA molecules. After metabolic labeling with an azide-modified sugar and subsequent click chemistry with biotin, the biotinylated glycoRNAs can be separated by gel electrophoresis, transferred to a membrane, and detected using streptavidin conjugated to an enzyme or fluorophore.

Fluorescence Microscopy: By using a fluorescent dye in the click chemistry reaction, the subcellular localization of glycoRNAs can be visualized. Studies have shown that a significant portion of glycoRNAs are present on the cell surface.

Mass Spectrometry: Following enrichment of biotin-labeled glycoRNAs, mass spectrometry can be employed to identify the specific RNA sequences that are glycosylated and to characterize the composition of the attached glycans.

| Method | Principle | Information Obtained | Key Reagents |

|---|---|---|---|

| Northwestern Blotting | Detection of biotinylated glycoRNAs on a membrane using streptavidin conjugates. | Presence and relative abundance of glycoRNAs. | Ac4ManNAz, Biotin-alkyne, Streptavidin-HRP. |

| Fluorescence Microscopy | Visualization of glycoRNAs labeled with a fluorescent probe. | Subcellular localization of glycoRNAs. | Ac4ManNAz, Fluorescent alkyne probe. |

| Mass Spectrometry | Analysis of enriched glycoRNAs to identify RNA and glycan components. | Sequence of glycosylated RNAs and composition of glycans. | Ac4ManNAz, Biotin-alkyne, Streptavidin beads. |

Role of Sialic Acid in RNA Functionality

The discovery that many glycoRNAs are sialylated, meaning they contain terminal sialic acid residues, points to important functional roles for these modifications. Sialic acids are known to be key players in a multitude of biological recognition events, and their presence on RNA molecules suggests a new layer of regulatory complexity.

A crucial aspect of sialic acid's function on RNA is its ability to mediate interactions with sialic acid-binding immunoglobulin-like lectins (Siglecs). Siglecs are a family of cell surface receptors, primarily expressed on immune cells, that recognize and bind to sialylated glycans. The interaction between sialoglycoRNAs on one cell and Siglec receptors on another can initiate intracellular signaling cascades, thereby modulating cellular functions.

Functional Implications of Sialylated GlycoRNAs:

Immune Modulation: The binding of sialoglycoRNAs to inhibitory Siglec receptors on immune cells can lead to the dampening of immune responses. This interaction may be exploited by cancer cells, which often display high levels of sialylated molecules on their surface, to evade immune surveillance.

Cell-Cell Communication: SialoglycoRNAs on the cell surface can act as ligands for Siglecs on adjacent cells, facilitating cell-cell recognition and communication. This could play a role in processes such as cell adhesion and tissue organization.

Regulation of RNA Stability and Localization: While direct evidence is still emerging, it is hypothesized that the addition of bulky, negatively charged glycan structures could influence the stability and subcellular localization of RNA molecules. The sialic acid residues, with their negative charge, may particularly affect interactions with RNA-binding proteins and cellular membranes.

Research has also uncovered a fascinating link between non-coding RNAs, such as microRNAs (miRNAs), and the regulation of sialylation. Certain miRNAs have been shown to control the expression of sialyltransferases, the enzymes responsible for adding sialic acid to glycans. This suggests a complex regulatory network where RNAs can influence the very machinery that modifies them. For instance, studies have shown that specific miRNAs can upregulate the expression of ST6GAL1, an enzyme that creates α-2,6-linked sialic acids, in cancer cells.

| Siglec Receptor | Typical Ligand Specificity | Potential Downstream Effect of SialoglycoRNA Binding |

|---|---|---|

| Siglec-2 (CD22) | α2,6-linked sialic acids | Inhibition of B-cell receptor signaling. |

| Siglec-7 | α2,8-linked disialic acids, α2,6-linked sialic acids | Inhibition of natural killer (NK) cell cytotoxicity. |

| Siglec-9 | α2,3- and α2,6-linked sialic acids | Inhibition of neutrophil and macrophage activation. |

| Siglec-10 | α2,3- and α2,6-linked sialic acids | Modulation of T-cell and B-cell responses. |

The study of sialoglycoRNAs is a rapidly evolving field, and this compound continues to be an indispensable tool for unraveling the complexities of RNA glycosylation. Future research utilizing this and other chemical biology approaches will undoubtedly shed more light on the diverse roles of sialic acid in RNA functionality and its implications for health and disease.

Enzymatic Recognition and Modification of N Acetyl 9 Azido 9 Deoxyneuraminic Acid and Its Derivatives

Sialidases (Neuraminidases) Activity Studies

Sialidases, also known as neuraminidases, are enzymes responsible for cleaving terminal sialic acid residues from glycoconjugates. The efficiency of this cleavage can be affected by modifications to the sialic acid molecule, such as the introduction of an azido (B1232118) group at the C-9 position.

Human neuraminidases (hNEUs) comprise four isoenzymes (NEU1, NEU2, NEU3, and NEU4) with distinct subcellular locations and substrate preferences, playing vital roles in various physiological and pathological processes. Studies investigating the impact of C-9 modifications on hNEU activity have revealed that substituting the hydroxyl group with an azido group can significantly alter substrate recognition and hydrolysis.

The active sites of hNEU isoenzymes have specific structural features for recognizing the glycerol-like side chain of sialic acid. The introduction of the bulkier and electronically distinct azido group at C-9 can result in differential activity among the isoenzymes. For example, some studies have shown that modifications at the C-9 position are critical for recognition and can lead to reduced substrate activity, particularly for NEU3. ualberta.ca This suggests that the C-9 pocket of hNEU enzymes is a key determinant of substrate specificity. While the four human sialidases appear to accommodate an azide (B81097) at the C-9 position to some degree, the efficiency of cleavage is isoenzyme-dependent. acs.org

The rate of enzymatic hydrolysis by sialidases is highly sensitive to modifications at the C-9 position of the sialic acid residue. Replacing the C-9 hydroxyl group, which often participates in crucial hydrogen bonding within the enzyme's active site, with an azido group generally leads to a decrease in hydrolysis rates.

Research comparing the activity of hNEUs on natural sialosides versus those with C-9 modifications has shown a general preference for the unmodified substrate. For instance, studies on the closely related 9-O-acetylated sialic acids (Neu5,9Ac2) revealed that NEU2 and NEU3 had remarkably reduced activity for substrates containing this modification. nih.gov While not identical, the steric bulk of the 9-azido group is expected to have a similar, if not more pronounced, inhibitory effect on the hydrolysis rate for certain isoenzymes. Conversely, some bacterial sialidases have shown increased inhibitory activity when presented with 9-azido modified inhibitors, indicating a different mode of interaction within the active site. nih.gov

Table 1: Relative Hydrolysis Rates of Modified Sialosides by Human Neuraminidases This table illustrates the differential impact of C-9 modification on hNEU activity, using 9-O-acetyl sialic acid as a proxy for C-9 steric hindrance.

| Human Neuraminidase Isoenzyme | Substrate Preference Trend (Relative Activity) |

|---|---|

| NEU2 | Neu5Ac > Neu5Gc >> Neu5,9Ac₂ nih.gov |

| NEU3 | Neu5Ac > Neu5Gc >> Neu5,9Ac₂ nih.gov |

| NEU4 | More tolerant of C-9 modification nih.gov |

The chemical uniqueness of the azido group in N-Acetyl-9-azido-9-deoxyneuraminic acid has been leveraged for the development of innovative and sensitive sialidase activity assays. The azide functions as a chemical handle, allowing for specific covalent modification with reporter molecules.

In these assays, a substrate containing a 9-azido-sialic acid is first cleaved by a sialidase. The released Neu5Ac9N3 can then be tagged, often through a highly efficient and specific bioorthogonal reaction known as "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition). This allows for the attachment of a fluorescent probe or a biotin (B1667282) tag for subsequent quantification or detection. This strategy offers high sensitivity and is applicable to complex biological samples, making it a valuable tool for screening sialidase inhibitors and studying enzyme kinetics.

Sialyltransferases Accommodation

Sialyltransferases are enzymes that catalyze the transfer of sialic acid from an activated sugar donor, cytidine (B196190) monophosphate-sialic acid (CMP-sialic acid), to the terminal positions of glycan chains on glycoproteins and glycolipids. The ability of these enzymes to utilize modified donors like CMP-N-Acetyl-9-azido-9-deoxyneuraminic acid is essential for metabolic glycan labeling.

A significant body of research has confirmed that many sialyltransferases can successfully accommodate CMP-N-Acetyl-9-azido-9-deoxyneuraminic acid as a donor substrate. acs.orgrndsystems.com This demonstrates that the C-9 position of sialic acid is not a strict determinant for donor recognition by these enzymes. The active site is flexible enough to allow the transfer of the sialic acid bearing the relatively bulky azido group onto various glycan acceptors.

This tolerance is a cornerstone of metabolic oligosaccharide engineering, where cells are supplied with an azido-sugar precursor. The cellular machinery converts it into the corresponding CMP-azido-sialic acid, which is then used by sialyltransferases to incorporate the chemical reporter into newly synthesized glycoconjugates. acs.org This enables the subsequent visualization and study of sialoglycans.

Sialyltransferases are characterized by their high degree of regioselectivity, forming specific glycosidic linkages (e.g., α2,3, α2,6, or α2,8) to the acceptor glycan. A critical finding is that the presence of the C-9 azido group on the sialic acid donor does not alter this inherent specificity. The enzymes maintain their fidelity in forming the correct linkage.

For example, an α2,6-sialyltransferase will transfer Neu5Ac9N3 to an appropriate acceptor to form an α2,6-linkage, and an α2,3-sialyltransferase will exclusively form an α2,3-linkage. This conservation of regioselectivity is vital, as it ensures that the azide-labeled glycans are structurally analogous to their native counterparts, thus providing an accurate representation of natural sialoglycan synthesis and distribution.

Table 2: Sialyltransferase Regioselectivity with CMP-N-Acetyl-9-azido-9-deoxyneuraminic Acid

| Sialyltransferase Family | Typical Acceptor | Linkage Formed with Azido-Sialic Acid |

|---|---|---|

| ST6Gal | Galactose | α2,6 |

| ST3Gal | Galactose | α2,3 |

| ST8Sia | Sialic Acid | α2,8 |

Other Sialic Acid Modifying Enzymes

The introduction of an azido group at the C-9 position of N-acetylneuraminic acid creates a molecule, this compound, with altered steric and electronic properties compared to its natural counterpart. This modification has significant implications for its recognition and processing by enzymes that specifically act on the sialic acid side chain. This section explores the potential interactions of this synthetic sialic acid with two key classes of enzymes involved in the dynamic regulation of sialic acid O-acetylation: Sialate-O-acetyltransferases (SOATs) and Sialate-9-O-acetylesterases (SIAE).

Potential Interactions with Sialate-O-acetyltransferases (SOAT)

Sialate-O-acetyltransferases are enzymes responsible for the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the hydroxyl groups of sialic acids, a crucial modification that modulates a variety of biological processes. The primary enzyme responsible for 9-O-acetylation in mammals is CAS1 domain-containing protein 1 (CASD1). nih.govd-nb.infouniprot.orgnih.govgenecards.orguu.nl This enzyme is known to act on CMP-activated sialic acid (CMP-Neu5Ac) within the Golgi apparatus. nih.govd-nb.infouniprot.org

The potential for this compound to serve as a substrate for SOATs is contingent on several factors. A critical prerequisite is its conversion to the corresponding CMP-activated form, CMP-N-Acetyl-9-azido-9-deoxyneuraminic acid. While the enzymatic synthesis of the non-activated form has been demonstrated, its subsequent activation to a CMP-sialic acid derivative is a necessary step for it to be a substrate for sialyltransferases and, putatively, for SOATs. nih.gov

Assuming the formation of CMP-N-Acetyl-9-azido-9-deoxyneuraminic acid, its acceptance by CASD1 would depend on the enzyme's substrate specificity at the C-9 position. The replacement of the 9-hydroxyl group with a larger and more electronically distinct azido group could present a steric hindrance within the enzyme's active site, potentially preventing the acetyl transfer. To date, specific studies investigating the substrate promiscuity of CASD1 with respect to 9-substituted sialic acid analogues, including 9-azido derivatives, are not available in the current body of scientific literature. Therefore, while the potential for interaction exists, it remains to be experimentally verified.

| Enzyme Class | Specific Enzyme (Human) | Natural Substrate | Donor Molecule | Product | Cellular Location | Potential Interaction with 9-azido-Neu5Ac |

|---|---|---|---|---|---|---|

| Sialate-O-acetyltransferase | CASD1 | CMP-N-acetylneuraminic acid (CMP-Neu5Ac) | Acetyl-Coenzyme A | CMP-N-acetyl-9-O-acetylneuraminic acid (CMP-Neu5,9Ac2) | Golgi Apparatus | Hypothetical; depends on CASD1's tolerance for C-9 substitution. Direct experimental evidence is currently lacking. |

Responses to Sialate-9-O-acetylesterases (SIAE)

Sialate-9-O-acetylesterases (SIAE) are enzymes that catalyze the removal of O-acetyl groups from the C-9 position of sialic acids, thereby reversing the action of SOATs. nih.govnih.gov This de-O-acetylation is a key regulatory step in many biological pathways, including immune cell signaling and developmental processes. nih.gov

The interaction of SIAE with a derivative of this compound would presuppose the existence of a 9-O-acetylated form of this compound. As discussed in the previous section, the enzymatic generation of such a molecule by SOATs is uncertain. However, if 9-O-acetyl-9-azido-9-deoxyneuraminic acid were to be synthesized, either enzymatically or chemically, its susceptibility to deacetylation by SIAE would depend on the enzyme's tolerance for a modification at the C-9 position, which is adjacent to the ester linkage it targets.

Studies on viral sialate-O-acetylesterases have shown that modifications at the C-9 position can influence substrate binding and catalysis. For instance, a 9-O-methyl derivative of sialic acid was found to inhibit the sialate-9-O-acetylesterase from Influenza C virus, suggesting that even a relatively small modification at this position can impact enzyme activity. nih.gov This finding implies that the bulkier azido group in the hypothetical 9-O-acetyl-9-azido-9-deoxyneuraminic acid might also hinder its recognition and cleavage by human SIAE. The active site of SIAE would need to accommodate the azido moiety in addition to the acetylated side chain for catalysis to occur. Without direct experimental data, the response of SIAE to such a modified substrate remains speculative.

| Enzyme Class | Specific Enzyme (Human) | Natural Substrate | Product | Cellular Location | Potential Interaction with 9-O-acetyl-9-azido-Neu5Ac |

|---|---|---|---|---|---|

| Sialate-9-O-acetylesterase | SIAE | N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2) | N-acetylneuraminic acid (Neu5Ac) + Acetate | Cytosol, Lysosomes, Secreted | Hypothetical; likely to be a poor substrate or a potential inhibitor due to the C-9 azido modification. Direct experimental evidence is currently lacking. |

Advanced Research Directions and Methodological Enhancements

Development of Advanced Probes and Reporters

The azido (B1232118) group on N-Acetyl-9-azido-9-deoxyneuraminic acid is a key functional component for bioorthogonal chemistry. This allows for the attachment of various reporter molecules through reactions like the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions ("click chemistry"). These reactions are highly specific and can be performed in complex biological environments, enabling the visualization and proteomic profiling of sialoglycans. vectorlabs.combiosynth.com

The ability to metabolically incorporate this compound into cellular glycans has paved the way for the use of advanced fluorescent dyes and affinity tags. vectorlabs.com These next-generation probes offer enhanced sensitivity, photostability, and smaller molecular sizes to minimize potential steric hindrance. The azide (B81097) handle allows for covalent attachment of these tags, enabling robust and specific detection of sialoglycans for applications in live-cell imaging and affinity-based purification.

Examples of Tags Used with Azide-Modified Sugars:

| Tag Type | Example Molecule | Reaction Type | Application |

|---|---|---|---|

| Fluorescent Tag | Alkyne-modified fluorophores (e.g., DBCO-Fluor 488) | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Live-cell imaging, flow cytometry |

| Affinity Tag | Alkyne-modified Biotin (B1667282) (e.g., DBCO-PEG4-Biotin) | Strain-promoted azide-alkyne cycloaddition (SPAAC) | Affinity purification, enrichment for proteomics |

| Phosphine (B1218219) Probe | Phosphine-FLAG | Staudinger Ligation | Western blotting, immunofluorescence |

The combination of metabolic labeling with this compound and mass spectrometry (MS) has become a powerful strategy for glycoproteomic analysis. vectorlabs.com This approach allows for the identification and quantification of specific sialoglycoproteins from complex biological mixtures. The workflow typically involves metabolically labeling cells, reacting the incorporated azido-sugars with an alkyne-bearing affinity tag (like biotin), enriching the tagged glycoproteins, and finally analyzing them by MS. nih.gov This method provides crucial information on the specific sites of glycosylation and the identity of the proteins that are sialylated, which is essential for understanding the functional roles of protein glycosylation. escholarship.org Advanced MS techniques, including liquid chromatography-mass spectrometry (LC-MS), can further differentiate between glycan isomers, such as different sialic acid linkages. biorxiv.orgcore.ac.uk

High-Throughput Screening Methodologies

The development of robust and efficient methods for glycan analysis is crucial for advancing glycobiology. nih.govmaynoothuniversity.ie this compound is well-suited for high-throughput screening (HTS) applications due to the specific and efficient nature of the bioorthogonal reactions it enables. These methods facilitate the rapid analysis of glycosylation changes across many samples, which is valuable for biomarker discovery and drug development. researchgate.net

Automated platforms are being developed to streamline the complex process of glycan analysis. nih.gov Metabolic labeling with this compound can be integrated into these automated workflows. For instance, cells cultured in multi-well plates can be treated with the azido-sugar, followed by automated liquid handling for fixation, permeabilization, click-reaction with a fluorescent probe, and high-content imaging. Software such as GlycanAnalyzer can then aid in the automated interpretation of N-glycan profiles from the large datasets generated. nih.govresearchgate.net

Workflow for Automated Fluorescent Analysis:

| Step | Action | Purpose |

|---|---|---|

| 1. Labeling | Incubate cells with this compound. | Metabolic incorporation of the azide handle into cell surface sialoglycans. |

| 2. Staining | Perform a click reaction with a fluorescent alkyne probe. | Covalently attach a fluorescent reporter to the azide-modified glycans. |

| 3. Imaging | Use automated microscopy or a high-content imager. | Acquire images of the labeled cells across a multi-well plate. |

| 4. Analysis | Employ image analysis software to quantify fluorescence. | Quantify changes in sialylation levels under different experimental conditions. |

Glycan microarrays are powerful tools for studying the interactions between glycans and glycan-binding proteins, such as lectins or antibodies, as well as viruses. nih.govnih.gov this compound can be used to create specialized microarrays. Sialoglycans from cells or tissues that have been metabolically labeled can be captured and immobilized onto a microarray surface via the azide group. This allows for the high-throughput screening of interactions with a wide range of biological molecules, providing insights into the specificities of glycan-binding proteins.

Targeted Glycoengineering Strategies

Glycoengineering involves the modification of glycan structures to alter their function. researchgate.net this compound is a key tool for targeted glycoengineering, allowing for the introduction of a specific chemical functionality (the azide group) into sialoglycans. nih.gov This metabolic approach enables the precise, covalent attachment of molecules to sialylated glycoproteins on living cells. This strategy can be used to remodel the cell surface, for example, by attaching drugs, imaging agents, or other functional molecules directly to cell-surface glycans, opening up new avenues for targeted therapies and diagnostics.

Manipulation of Cellular Sialylation Profiles

Metabolic glycoengineering (MGE) using this compound or its cell-permeable precursor, peracetylated N-azidoacetylmannosamine (Ac4ManNAz), provides a powerful strategy for manipulating the sialylation profiles of cells. nih.govresearchgate.net This technique involves introducing the synthetic azido-sugar into cells, where it is processed by the endogenous sialic acid biosynthetic pathway and incorporated into cell surface glycoconjugates. researchgate.netnih.gov The presence of the azido group on sialic acid residues allows for the precise chemical modification of the cell surface, enabling researchers to study the impact of altered sialylation on various cellular processes. nih.gov

One of the key applications of this approach is the ability to modulate cell surface charge and interactions. Sialic acids are negatively charged monosaccharides that typically terminate glycan chains on glycoproteins and glycolipids. nih.gov By introducing this compound, the fundamental properties of these sialoglycans can be altered, influencing processes such as cell-cell recognition, pathogen binding, and immune responses. nih.govoup.com For instance, the introduction of azido-modified sialic acids can affect the binding of sialic acid-binding proteins like Siglecs, which play crucial roles in regulating immune cell function. oup.com

Furthermore, this metabolic labeling strategy allows for the visualization and tracking of dynamic changes in sialylation. frontiersin.orgfrontiersin.org The azide-functionalized cell surface can be tagged with fluorescent probes via click chemistry, enabling real-time imaging of sialoglycan trafficking and distribution during cellular processes like development and disease progression. frontiersin.orgrsc.org Studies have successfully employed this method to visualize glycans in living organisms, such as zebrafish embryos, providing spatiotemporal information on glycan expression. frontiersin.orgrsc.org

The ability to remodel cell surfaces with distinct sialic acid analogs, including 9-azido derivatives of Neu5Ac, Neu5Gc, and KDN, has been demonstrated. nih.gov This remodeling capability allows for the investigation of how specific sialoglycoforms influence interactions with pathogens, such as the binding of bacterial toxins. nih.gov

| Application Area | Method | Key Findings |

| Cell Surface Modification | Metabolic Glycoengineering (MGE) with Ac4ManNAz or Neu5Ac9N3 | Incorporation of azido-sialic acids into cell surface glycans, altering cell charge and interactions. nih.govresearchgate.net |

| Glycan Visualization | Bioorthogonal ligation with fluorescent probes (e.g., via Staudinger ligation or click chemistry) | Enables imaging and tracking of sialoglycans in live cells and organisms. frontiersin.orgrsc.orgbiosynth.com |

| Pathogen Interaction Studies | Remodeling cell surfaces with 9-azido sialic acid analogs | Modulates the binding affinity of pathogens and their toxins to host cells. nih.gov |

| Immune Response Modulation | Altering sialic acid presentation | Influences the binding of immune regulatory receptors like Siglecs. oup.com |

Applications in Synthetic Glycobiology

Synthetic glycobiology aims to engineer and construct novel glycosylation systems and glycomolecules for various applications. nih.gov this compound is a cornerstone of this field due to the versatility of its azide group for bioorthogonal conjugations. nih.gov This chemical handle allows for the attachment of a wide array of molecules, including biotin for affinity purification, fluorescent dyes for imaging, and even therapeutic agents. researchgate.nettocris.com

A significant application lies in the creation of "designer" cells with engineered surface properties. frontiersin.orgfrontiersin.org By metabolically incorporating this compound, cell surfaces can be functionalized with specific ligands or targeting moieties. frontiersin.orgnih.gov For example, T cells have been glycoengineered to display azide groups, which can then be clicked to tumor-targeting molecules, enhancing their cytotoxicity against cancer cells. frontiersin.org This approach of creating artificial targeting strategies holds considerable promise for cell-based therapies. nih.gov

In the realm of diagnostics and proteomics, this compound facilitates the identification and characterization of sialoglycoproteins. nih.govtocris.com After metabolic labeling, the azide-modified glycoproteins can be selectively captured from complex biological samples using affinity probes, allowing for their enrichment and subsequent analysis by mass spectrometry. nih.gov This has been instrumental in profiling the sialoglycoproteome and identifying changes associated with disease states. tocris.com